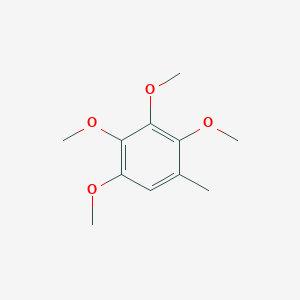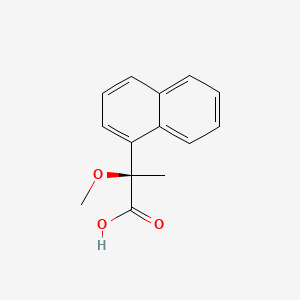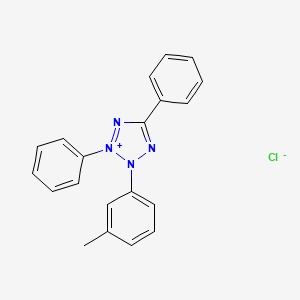
(113C)hexadecanoic acid
描述
(113C)hexadecanoic acid: is a stable isotope-labeled compound of palmitic acid, where the carbon-1 position is enriched with the carbon-13 isotope. Palmitic acid, also known as hexadecanoic acid, is a common saturated fatty acid found in both animals and plants. The labeled version, palmitic acid-1-13C, is primarily used in scientific research to trace metabolic pathways and study biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: (113C)hexadecanoic acid can be synthesized through various methods, including the incorporation of carbon-13 labeled precursors during the fatty acid synthesis process. One common method involves the use of labeled acetyl-CoA or malonyl-CoA as starting materials, which are then elongated through a series of enzymatic reactions to form the labeled palmitic acid.
Industrial Production Methods: Industrial production of palmitic acid-1-13C typically involves the fermentation of microorganisms that have been genetically modified to incorporate carbon-13 into their metabolic pathways. This method ensures a high yield and purity of the labeled compound.
化学反应分析
Types of Reactions: (113C)hexadecanoic acid undergoes various chemical reactions, including:
Oxidation: Palmitic acid can be oxidized to produce palmitoleic acid or further oxidized to produce shorter-chain fatty acids and carbon dioxide.
Reduction: It can be reduced to form palmitic alcohol.
Substitution: The carboxyl group can be substituted with other functional groups to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are used for esterification or amidation reactions.
Major Products:
Oxidation: Produces shorter-chain fatty acids and carbon dioxide.
Reduction: Produces palmitic alcohol.
Substitution: Produces esters or amides of palmitic acid.
科学研究应用
Chemistry: (113C)hexadecanoic acid is used as a tracer in metabolic studies to understand the synthesis and degradation of fatty acids. It helps in elucidating the pathways involved in lipid metabolism.
Biology: In biological research, it is used to study the incorporation of fatty acids into cellular membranes and the role of fatty acids in cell signaling and energy storage.
Medicine: this compound is used in medical research to investigate the role of fatty acids in diseases such as diabetes, obesity, and cardiovascular diseases. It helps in understanding how fatty acids are metabolized in the body and their impact on health.
Industry: In the industrial sector, it is used in the production of labeled compounds for research and development purposes. It is also used in the formulation of specialized products such as cosmetics and pharmaceuticals.
作用机制
(113C)hexadecanoic acid exerts its effects by being incorporated into metabolic pathways where it can be traced using nuclear magnetic resonance (NMR) or mass spectrometry (MS). The labeled carbon-13 allows researchers to track the movement and transformation of the compound within biological systems. It targets various enzymes and pathways involved in fatty acid metabolism, including the beta-oxidation pathway and the synthesis of triglycerides and phospholipids.
相似化合物的比较
Palmitic acid-13C16: Labeled at the carbon-16 position.
Palmitic acid-1,2,3,4-13C4: Labeled at multiple positions.
Myristic acid-1-13C: A shorter-chain fatty acid labeled at the carbon-1 position.
Oleic acid-1-13C: An unsaturated fatty acid labeled at the carbon-1 position.
Uniqueness: (113C)hexadecanoic acid is unique due to its specific labeling at the carbon-1 position, which makes it particularly useful for studying the initial steps of fatty acid metabolism. Its stable isotope labeling provides precise and accurate tracing capabilities, making it a valuable tool in metabolic research.
属性
IUPAC Name |
(113C)hexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i16+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-LOYIAQTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432301 | |
| Record name | Palmitic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57677-53-9 | |
| Record name | Palmitic acid-1-13c | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057677539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palmitic acid-1-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALMITIC ACID-1-13C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QQO35IYD7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there a difference in how much palmitic acid-1-¹³C, stearic acid-1-¹³C, and oleic acid-1-¹³C are found in stool after ingestion?
A1: The provided research by [] suggests that both the length and saturation of a fatty acid chain influence its gastrointestinal handling. In their study, stearic acid, a longer saturated fatty acid, showed the highest excretion in stool (9.2% of the administered dose) compared to palmitic acid (1.2%) and oleic acid (1.9%). The authors propose that this difference may be due to variations in absorption efficiency and potential chain shortening of stearic acid within the gastrointestinal tract.
Q2: Does the structure of a fatty acid (saturated vs. unsaturated) impact how quickly it is metabolized?
A2: While the study by [] found some minor differences in the initial rate of ¹³C appearance in breath after ingestion of the different fatty acids, the overall 24-hour recovery of ¹³C as ¹³CO₂ was similar (~25% of the absorbed dose) for palmitic acid, stearic acid, and oleic acid. This suggests that while the initial handling of these fatty acids might differ, the ultimate metabolic breakdown into CO₂ is comparable.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


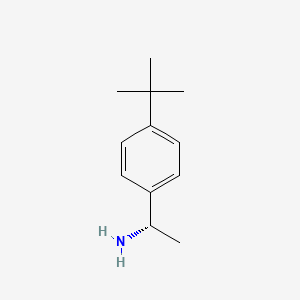
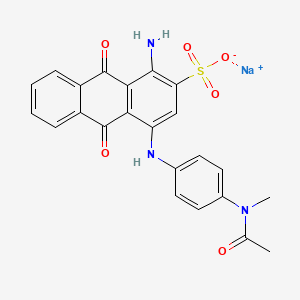

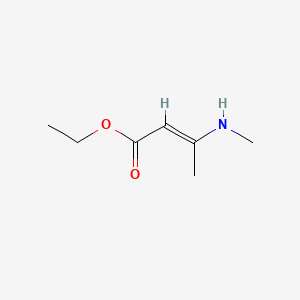


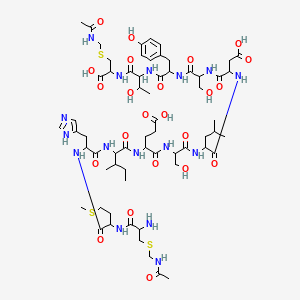

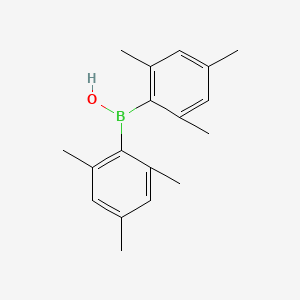
![5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1588416.png)
